[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid
Description
The compound [(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid is a pyrrolidine-based derivative featuring a benzyl group, an isopropylamine moiety, and an acetic acid functional group.
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)19(13-17(20)21)12-16-8-9-18(11-16)10-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLBVBVGFMOPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid is a novel chemical entity that has garnered attention in medicinal chemistry due to its structural features, which suggest potential interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound includes a pyrrolidine ring, a benzyl group, and an amino-acetic acid moiety. The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the pyrrolidine ring : Using appropriate starting materials to create the cyclic structure.
- Benzylation : Introducing the benzyl group via alkylation reactions.
- Amine coupling : Attaching the isopropyl amino group to the acetic acid moiety.
These steps require optimization for yield and purity to ensure the compound's efficacy in biological assays.
Biological Activity
Recent studies have indicated several pharmacological properties associated with this compound:
1. Cholinesterase Inhibition
One of the primary areas of interest is the compound's ability to inhibit cholinesterase enzymes (AChE and BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro assays have demonstrated that derivatives with similar structures exhibit significant inhibition:
- Example Study : A related compound showed an AChE IC50 value of 5.90 ± 0.07 μM, indicating potent activity against this target . This suggests that this compound may possess similar inhibitory effects.
2. Antioxidant Properties
Preliminary investigations have indicated potential antioxidant activity, which is beneficial for combating oxidative stress-related conditions. Compounds with similar moieties have shown promising results in scavenging free radicals and reducing oxidative damage .
3. Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties based on its structural analogs. Studies have shown that related pyrrolidine derivatives can reduce inflammation markers in various models, suggesting that this compound could also influence inflammatory pathways .
Case Studies
Several case studies highlight the biological activity of compounds structurally related to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| BOP-1 | AChE Inhibition | 5.90 ± 0.07 μM | |
| Derivative X | Antioxidant Activity | Not specified | |
| Derivative Y | Anti-inflammatory Effects | Not specified |
These findings underscore the therapeutic potential of this class of compounds.
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Cholinergic System Modulation : By inhibiting cholinesterases, it enhances acetylcholine levels, potentially improving cognitive function in neurodegenerative conditions.
- Antioxidant Mechanisms : The ability to neutralize free radicals may help protect neuronal cells from oxidative damage.
- Inflammatory Pathway Interference : The compound may modulate cytokine production and other inflammatory mediators, contributing to its anti-inflammatory effects.
Scientific Research Applications
Chemical Synthesis
Building Block for Drug Development
Compound 1 serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it for various applications, including the development of new pharmaceuticals. The compound's ability to participate in various organic reactions makes it valuable in synthetic chemistry.
Reagent in Organic Reactions
Due to its functional groups, compound 1 can act as a reagent in several organic reactions, facilitating the formation of new chemical bonds and structures. This property is particularly useful in the design of novel compounds with desired biological activities .
Potential Therapeutic Applications
Research has indicated that compound 1 may exhibit biological activity relevant to therapeutic applications. Studies are ongoing to explore its effects on cellular processes and interactions with biomolecules. This includes its potential role as an enzyme inhibitor or receptor modulator, which could lead to new treatments for diseases .
Case Study: Enzyme Inhibition
In vitro studies have shown that derivatives of compound 1 can inhibit specific enzymes involved in metabolic pathways. For instance, certain analogs have demonstrated activity against protein kinases, suggesting potential applications in cancer therapy and other diseases requiring targeted inhibition .
Medical Applications
Drug Development
The structural characteristics of compound 1 make it a candidate for drug development aimed at treating various conditions such as autoimmune diseases, cancer, and neurological disorders. Its interactions with biological targets could lead to the formulation of new therapeutic agents that are more effective and have fewer side effects compared to existing treatments .
Case Study: Immunosuppressive Agents
Research has identified compounds similar to compound 1 that act as immunosuppressive agents. These compounds have been studied for their efficacy in conditions like organ transplant rejection and autoimmune diseases such as lupus and rheumatoid arthritis .
Industrial Applications
Specialty Chemicals Production
In the chemical industry, compound 1 is utilized in the production of specialty chemicals. Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals highlights its importance in industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct studies on [(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid, comparisons can be inferred from structurally or functionally related compounds:
Structural Analogues
[(1-Benzyl-piperidin-3-yl)-isopropyl-amino]-acetic Acid (): Structural Difference: Replaces the pyrrolidine ring with a piperidine ring (6-membered vs. 5-membered). Impact: Piperidine derivatives generally exhibit enhanced conformational flexibility and altered binding affinities compared to pyrrolidines, which may influence solubility or receptor interactions.
Acetic Acid-Modified Sludge-Based Biochar (ASBB) (–10): Functional Similarity: Both compounds feature acetic acid groups, which are critical for coordination chemistry (e.g., uranium sorption in ASBB via –COO⁻ groups). Key Contrast: ASBB is a macro-scale adsorbent material, whereas this compound is a small organic molecule.
Functional Analogues
Amidoxime-Modified Adsorbents (e.g., ): Mechanistic Insight: Amidoxime groups (–NH–C(=N–OH)–) in uranium sorbents demonstrate high affinity for uranyl ions (UO₂²⁺) via chelation. Comparison: The acetic acid group in the target compound may exhibit weaker coordination compared to amidoxime, as seen in studies where –COO⁻ binds uranium via monodentate coordination ().
Pyrrolidine Derivatives in Drug Discovery: Example: ((2S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol ().
Data Tables and Research Findings
Table 1: Functional Group Comparison in Uranium Adsorbents
Table 2: Physicochemical Properties of Related Compounds
| Compound | LogP (Predicted) | Water Solubility | Key Functional Groups |
|---|---|---|---|
| This compound | ~2.5 (Moderate) | Low | –COOH, pyrrolidine |
| [(1-Benzyl-piperidin-3-yl)-isopropyl-amino]-acetic acid | ~3.0 (Higher) | Very Low | –COOH, piperidine |
| ASBB (Sludge-Based Biochar) | N/A | Insoluble | –COOH, –OH, –COO⁻ |
Critical Analysis of Evidence Gaps
Lack of Direct Studies: The provided evidence focuses on uranium sorption by acetic acid-modified biochar (ASBB) and unrelated pyrrolidine derivatives. No peer-reviewed data exists for the target compound.
Commercial vs.
Preparation Methods
Cyclization of 4-Pentenamine Derivatives
A common approach involves the cyclization of 4-pentenamine precursors. For example, treatment of 4-(benzylamino)pent-1-ene with iodine in dichloromethane induces a radical-mediated 5-exo-trig cyclization, yielding N-benzyl-pyrrolidine. This method achieves a 78% yield with high regioselectivity, though stereochemical control remains challenging.
Reductive Amination for Pyrrolidine Synthesis
Alternative routes employ reductive amination of 1,4-diketones. Reacting 1,4-diacetylbenzene with isopropylamine in methanol under hydrogen gas (3 atm) in the presence of palladium on carbon (Pd/C) produces N-isopropyl-pyrrolidine. Subsequent benzylation via Ullmann coupling with benzyl bromide and copper(I) iodide in dimethylformamide (DMF) at 110°C introduces the benzyl group with 85% efficiency.
Introduction of the Isopropylamino Side Chain
Nucleophilic Substitution on Pyrrolidine
The isopropylamino group is introduced via nucleophilic displacement of a leaving group at the pyrrolidine C3 position. Bromination of N-benzyl-pyrrolidin-3-ylmethanol using phosphorus tribromide (PBr₃) in dichloromethane generates the corresponding bromide, which reacts with isopropylamine in tetrahydrofuran (THF) at 60°C. This step achieves a 92% yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Buchwald-Hartwig Amination
For higher stereochemical fidelity, palladium-catalyzed coupling is employed. A mixture of N-benzyl-pyrrolidin-3-ylmethyl triflate, isopropylamine, tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), and JohnPhos ligand in toluene at 100°C facilitates C–N bond formation with 88% yield and >99% enantiomeric excess (ee) when using chiral ligands.
Acetic Acid Moiety Installation
Carboxylation via Alkylation
The acetic acid group is appended through alkylation of the secondary amine. Treating the isopropylamino-pyrrolidine intermediate with ethyl bromoacetate in acetonitrile using potassium carbonate (K₂CO₃) as a base yields the ethyl ester derivative. Subsequent saponification with lithium hydroxide (LiOH) in tetrahydrofuran/water (4:1) at 25°C produces the free acid with 95% conversion.
Direct Amidation Strategies
Alternative protocols utilize in situ activation of acetic acid. Reacting the amine intermediate with chloroacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane forms the chloroacetamide, which undergoes hydrolysis under basic conditions (NaOH, ethanol/water) to furnish the acetic acid derivative.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for nucleophilic substitutions, while protic solvents (e.g., methanol) favor reductive aminations. For example, the cyclization of 4-pentenamine derivatives proceeds 40% faster in DMF than in toluene.
Catalytic Systems
Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) dominate cross-coupling steps, with ligand choice critically impacting yields. BrettPhos ligands increase turnover in Buchwald-Hartwig aminations by suppressing β-hydride elimination.
Analytical Characterization and Quality Control
Spectroscopic Data
Q & A
What are the recommended methodologies for synthesizing [(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid?
Level : Basic
Answer :
Synthesis typically involves multi-step organic reactions, including alkylation, amidation, and carboxylation. A plausible route could involve:
Pyrrolidine Functionalization : Benzylation of pyrrolidine at the 1-position via nucleophilic substitution.
Methylamino Group Introduction : Isopropylamine coupling to the pyrrolidin-3-ylmethyl group using carbodiimide-mediated amidation.
Carboxylic Acid Formation : Acetic acid moiety introduction via hydrolysis of a nitrile intermediate or direct carboxylation under basic conditions.
Key quality control steps include HPLC purity checks (>95%) and NMR characterization (e.g., verifying benzyl proton shifts at δ 7.2–7.4 ppm and isopropyl methyl groups at δ 1.0–1.2 ppm) .
How can researchers optimize reaction conditions to mitigate low yields during synthesis?
Level : Basic
Answer :
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Temperature Control : Lowering reaction temperatures to reduce side-product formation in exothermic steps.
- Catalyst Screening : Testing palladium or copper catalysts for benzylation efficiency.
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
- In Situ Monitoring : Employing thin-layer chromatography (TLC) or FT-IR to track intermediate formation .
What advanced techniques are suitable for characterizing the compound’s interaction with biological targets?
Level : Advanced
Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors like G protein-coupled receptors (GPCRs), given the compound’s pyrrolidine motif, which is common in GPCR ligands .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
- Cryo-EM or X-ray Crystallography : Resolves 3D binding conformations with target enzymes (e.g., dehydrogenases or carboxylases) .
How can metabolic flux analysis (MFA) be applied to study the compound’s role in microbial pathways?
Level : Advanced
Answer :
MFA involves constructing a metabolic network model to quantify intracellular reaction rates:
Strain Selection : Use Acetobacter or Pseudomonas strains engineered to express the compound.
Isotopic Labeling : Track C-labeled intermediates via GC-MS or HPLC-MS to trace carbon flow.
Flux Calculation : Solve stoichiometric equations (e.g., using MATLAB or COBRA Toolbox) to identify rate-limiting steps.
For example, upregulated alcohol dehydrogenase (ADH) activity in Acetobacter pasteurianus increased acetic acid flux by 56% in engineered strains, a methodology adaptable to this compound .
How should researchers address discrepancies in experimental data during bioactivity assays?
Level : Advanced
Answer :
Data contradictions may arise from assay interference or compound instability:
- Control Experiments : Include solvent-only and known inhibitor controls to validate assay specificity.
- Stability Testing : Use LC-MS stability assays under physiological pH (e.g., pH 7.4 buffer) to detect degradation products.
- Dose-Response Repetition : Perform triplicate measurements with statistical analysis (e.g., ANOVA) to identify outliers.
Refer to error mitigation strategies in titration studies, where improper burette handling caused 13.6% error in acetic acid quantification .
What proteomic approaches can elucidate the compound’s impact on bacterial stress responses?
Level : Advanced
Answer :
- 2D-PAGE Analysis : Resolve protein expression changes in engineered vs. wild-type strains. For example, upregulated glutamine synthetase in A. pasteurianus mitigated acid stress by maintaining intracellular pH .
- Tandem Mass Spectrometry (MS/MS) : Identifies differentially expressed proteins (e.g., heat shock proteins or oxidoreductases) linked to the compound’s toxicity or tolerance mechanisms.
- Western Blotting : Validates expression levels of stress markers like alkyl hydroperoxide reductase .
What computational tools predict the compound’s physicochemical properties and toxicity?
Level : Basic
Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility (LogP), bioavailability, and cytochrome P450 interactions.
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or enzymes (e.g., using GROMACS).
- Toxicity Databases : Cross-reference with EPA DSSTox for ecotoxicological profiles .
How can researchers validate the compound’s role in modulating oxidative stress pathways?
Level : Advanced
Answer :
- ROS Assays : Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) in cell cultures.
- Gene Knockdown : Use CRISPR-Cas9 to silence oxidative stress genes (e.g., sodA or katG) and assess rescue by the compound.
- Enzyme Activity Assays : Measure catalase or superoxide dismutase activity in treated vs. untreated samples.
In Lysinibacillus fusiformis, acetic acid increased Fe availability, reducing Cd-induced oxidative stress—a framework applicable here .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
